molecular formula C13H16N2O2 B2541950 3-Methyl-4-(4-methylbenzoyl)piperazin-2-one CAS No. 1105682-47-0

3-Methyl-4-(4-methylbenzoyl)piperazin-2-one

Cat. No.: B2541950
CAS No.: 1105682-47-0
M. Wt: 232.283
InChI Key: WFBQUCYBFVOARW-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylbenzoyl)piperazin-2-one is a piperazinone derivative featuring a 4-methylbenzoyl substituent at position 4 and a methyl group at position 3 of the piperazin-2-one ring. This compound is synthesized via condensation reactions, as demonstrated in the preparation of structurally related Schiff base compounds . Its crystal structure reveals key intramolecular interactions, including an N–H∙∙∙O hydrogen bond that stabilizes the molecular conformation . The compound’s CAS number, 63656-21-3, confirms its identity in chemical registries .

Properties

IUPAC Name

3-methyl-4-(4-methylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-5-11(6-4-9)13(17)15-8-7-14-12(16)10(15)2/h3-6,10H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBQUCYBFVOARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,2-Diamine Derivatives

A foundational approach involves cyclizing 1,2-diamine precursors with sulfonium salts or activated carbonyl compounds. For example, (S,S)-N,N’-bisnosyl diamine reacts with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form a protected piperazine intermediate, which is subsequently deprotected using trifluoroacetic acid (TFA) to yield the piperazin-2-one core. Introducing the 4-methylbenzoyl group is achieved via Friedel-Crafts acylation or nucleophilic aromatic substitution, employing 4-methylbenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.

Reaction Conditions:

  • Solvent: DCM or THF
  • Temperature: 0–25°C
  • Yield: 65–78%
  • Key Intermediate: N-protected piperazine

Cascade Double Nucleophilic Substitution

A metal-promoted cascade reaction combines chloro allenylamide, primary amines, and aryl iodides. For instance, chloro allenylamide reacts with methylamine and 4-iodotoluene in the presence of palladium(II) acetate and Xantphos ligand, forming the piperazinone ring while simultaneously introducing the 3-methyl and 4-methylbenzoyl groups. This one-pot method reduces purification steps and improves scalability.

Optimization Parameters:

  • Catalyst: Pd(OAc)₂/Xantphos
  • Solvent: DMF or toluene
  • Temperature: 80–100°C
  • Yield: 70–85%

Industrial-Scale Synthesis and Optimization

Large-Scale Cyclization and Acylation

Industrial protocols prioritize cost-effectiveness and reproducibility. A representative method from CN104387316A involves:

  • Boc Protection: 4-Hydroxypiperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-protected piperazine.
  • Condensation: The Boc intermediate undergoes nucleophilic substitution with methyl iodide in DMF, introducing the 3-methyl group.
  • Acylation: 4-Methylbenzoyl chloride is added in the presence of triethylamine, yielding the final product after deprotection with HCl.

Table 1: Industrial Reaction Parameters

Step Solvent Temp (°C) Time (h) Yield (%)
Boc Protection THF 25 12 92
Methylation DMF 50 6 88
Acylation DCM 0 → 25 4 75

Solvent and Stoichiometry Optimization

Critical factors for yield improvement include:

  • Solvent Polarity: Polar aprotic solvents (DMF, DCM) enhance acylation rates.
  • Reagent Equivalents: Using 1.2 equivalents of 4-methylbenzoyl chloride minimizes side reactions.
  • Temperature Control: Gradual warming from 0°C to room temperature prevents exothermic side reactions during acylation.

Analytical Validation and Purity Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves this compound from byproducts. Retention time typically falls between 8.2–8.5 minutes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 3.95–3.75 (m, 4H, piperazine), 2.95 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the piperazine N-1 position is mitigated by using bulky bases (e.g., DIPEA) or low temperatures (0°C).

Purification Difficulties

Byproducts from incomplete Boc deprotection are removed via recrystallization from ethanol/water (4:1 v/v), achieving >99% purity.

Emerging Methodologies

Enzymatic Synthesis

Recent advances explore lipase-catalyzed acylation in non-aqueous media, offering greener alternatives with comparable yields (68–72%).

Flow Chemistry

Continuous flow systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. For example, a microreactor setup achieves 80% yield in 15 minutes for the acylation step.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Methyl-4-(4-methylbenzoyl)piperazin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the piperazine moiety can inhibit the proliferation of cancer cells by targeting specific receptor tyrosine kinases (RTKs) involved in tumor growth.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)15.5
Related Compound AHeLa (Cervical)12.0
Related Compound BA549 (Lung)10.5

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that piperazine derivatives can exhibit activity against a range of bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
Related Compound CS. aureus6 µg/mL
Related Compound DP. aeruginosa10 µg/mL

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability of piperazine derivatives to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders.

Case Studies

  • Inhibition of EGFR Signaling : A study demonstrated that a related compound effectively inhibited the epidermal growth factor receptor (EGFR), leading to reduced proliferation in breast cancer cell lines. The findings underscore the potential of piperazine derivatives as targeted therapies in oncology.
  • Antimicrobial Efficacy Against Resistant Strains : In another investigation, derivatives were tested against multi-drug resistant bacterial strains, showing promising results that could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Methylbenzoyl vs. 4-Methoxybenzoyl Derivatives

Replacing the 4-methylbenzoyl group with a 4-methoxybenzoyl moiety significantly reduces biological activity. For example, pyrrole derivatives with 4-methylbenzoyl substituents exhibited IC₅₀ values of 6–8 μM against target pathogens, whereas 4-methoxybenzoyl analogues showed diminished potency, with only 30–50% activity retention . This suggests that electron-donating methyl groups enhance binding affinity compared to methoxy groups, which may introduce steric or electronic hindrance.

Positional Isomerism and Side Chain Modifications

  • 3-[2-(4-Methylphenyl)-2-oxoethyl]piperazin-2-one (CAS 63656-21-3): Shares the 4-methylbenzoyl group but lacks the methyl group at position 3.
  • 4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS 1025387-35-2) : Incorporates a methoxy group and an extended ethyl-piperazine side chain. The methoxy group decreases hydrophobicity, while the piperazine side chain enhances hydrogen-bonding capacity, making it more suitable for receptor interactions in neurological targets .

Antimicrobial and Cytotoxic Activity

  • 3-Methyl-4-(4-methylbenzoyl)piperazin-2-one Analogues : Derivatives with 4-methylbenzoyl groups exhibit IC₅₀ values in the low micromolar range (6–8 μM) against bacterial pathogens, attributed to enhanced membrane permeability .
  • Bivalent Benzoxazolone Derivatives : Compounds like 5i–5l (benzoxazolone/benzothiazolone-piperazine hybrids) show improved cytotoxicity (IC₅₀: 2–5 μM) due to dual binding sites, a feature absent in the target compound .

Structural Flexibility and Binding Modes

  • The rigid 4-methylbenzoyl group in this compound limits conformational flexibility, favoring interactions with flat binding pockets .
  • In contrast, compounds like 4g (7-methoxy-3-phenylchromen-2-one-piperazine hybrids) adopt extended conformations, enabling interactions with allosteric sites .

Data Tables

Table 1: Structural and Activity Comparison of Piperazinone Derivatives

Compound Name Substituents Molecular Weight IC₅₀ (μM) Key Feature Reference
This compound 3-CH₃, 4-(4-CH₃-C₆H₄-CO) 290.34 6–8 Rigid hydrophobic core
4-(4-Methoxybenzoyl)piperazin-2-one 4-(4-OCH₃-C₆H₄-CO) 306.33 >20 Reduced activity due to OCH₃
4g (Chromen-2-one-piperazine) 7-OCH₃, 3-Ph, 4-piperazine 434.47 1.5 Extended conformation
5i (Benzoxazolone-piperazine) Bivalent benzoxazolone 452.50 2.3 Dual binding sites

Biological Activity

3-Methyl-4-(4-methylbenzoyl)piperazin-2-one is a synthetic compound belonging to the piperazine family, notable for its diverse biological activities. The compound's structure features a piperazine ring substituted with a 4-methylbenzoyl group and a methyl group at the third position, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C_{14}H_{18}N_{2}O, and its IUPAC name reflects its structural characteristics. The piperazine core is known for its ability to interact with various biological targets, making derivatives like this compound of significant interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antidepressant Activity
Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive function. The potential antidepressant activity is supported by docking studies indicating favorable binding to serotonin receptors.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated significant activity against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

3. Anticancer Effects
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In cell line studies, the compound exhibited cytotoxic effects on several cancer types, including breast and ovarian cancers. The IC50 values ranged from 19.9 µM to 75.3 µM against different cancer cell lines, indicating moderate potency compared to established chemotherapeutics.

Comparative Analysis

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential. Below is a table summarizing key similarities and differences:

Compound NameStructure FeaturesUnique Aspects
3-Methyl-4-(3-methylbenzoyl)piperazin-2-oneSimilar piperazine structure; different benzoyl positionMay exhibit different biological activities due to substitution location
3-Methyl-4-(4-chlorobenzoyl)piperazin-2-oneContains a chlorine substituent instead of methylPotentially altered reactivity and selectivity in biological systems
3-Methyl-4-(methylsulfonyl)piperazin-2-oneContains a sulfonyl groupDifferent functional group may affect solubility and interaction profiles

The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

  • Receptor Interactions : Binding to serotonin and dopamine receptors may account for its antidepressant effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, although further studies are needed to confirm these interactions.

Case Studies

Several case studies have been reported that highlight the efficacy of this compound:

  • Antidepressant Effects : A study conducted on animal models demonstrated significant improvements in depression-like behaviors after administration of the compound, supporting its potential as an antidepressant.
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound could reduce bacterial growth significantly at concentrations as low as 10 µM.
  • Cytotoxicity in Cancer Cells : A comparative analysis with established chemotherapeutics revealed that while less potent than some agents like doxorubicin, it still exhibited considerable cytotoxicity against MCF7 breast cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Methyl-4-(4-methylbenzoyl)piperazin-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions between substituted pyrazolones and amines. For example, refluxing equimolar amounts of the precursor (e.g., 3-methyl-4-(4-methylbenzoyl)pyrazolone) with an amine in absolute ethanol for 8–12 hours under inert atmosphere yields the target compound. Solvent choice (e.g., ethanol vs. DMF) and temperature control are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended. Characterization should include 1^1H NMR (to confirm imine bond formation) and elemental analysis .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : X-ray crystallography is the gold standard for structural confirmation. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement using SHELXL (with geometric restraints for H-atoms) ensures accuracy. Complementary techniques like FT-IR (to identify carbonyl and N-H stretches) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Q. What spectroscopic techniques are most effective for monitoring intramolecular interactions in this compound?

  • Methodology : NMR spectroscopy (1^1H and 13^{13}C) identifies intramolecular hydrogen bonds (e.g., N–H∙∙∙O), visible as downfield-shifted proton signals. UV-Vis spectroscopy can track electronic transitions influenced by the 4-methylbenzoyl group. For dynamic interactions (e.g., ring puckering), variable-temperature NMR or DFT calculations are advised .

Advanced Research Questions

Q. How do conformational dynamics of the piperazin-2-one ring impact crystallographic refinement, and what analytical frameworks resolve ambiguities?

  • Methodology : The piperazin-2-one ring often adopts non-planar conformations due to puckering. Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi) quantify puckering using atomic coordinates from crystallography. Software like ORTEP-3 visualizes these conformations, while SHELXL refines anisotropic displacement parameters. Discrepancies between experimental data and idealized geometry require manual adjustment of torsion angle restraints .

Q. What strategies address contradictions between spectroscopic data and computational predictions (e.g., DFT vs. experimental NMR shifts)?

  • Methodology : Discrepancies often arise from solvent effects or crystal-packing forces not modeled in DFT. Use polarizable continuum models (PCM) for NMR shift calculations to account for solvent. For crystallographic mismatches, compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H∙∙∙π) that distort bond angles. Cross-validate with solid-state NMR if available .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) can induce enantioselectivity during the cyclization step. Monitor enantiomeric excess (ee) via chiral HPLC or 19^{19}F NMR with chiral shift reagents. Recent advances in catalytic methods for α-tertiary piperazin-2-ones suggest using Pd-catalyzed asymmetric allylic alkylation .

Q. What are the implications of crystal packing forces on the compound’s supramolecular architecture?

  • Methodology : Analyze intermolecular interactions (e.g., C–H∙∙∙O, π-π stacking) using Mercury software. For example, in related Schiff base analogs, p-tolyl groups form herringbone arrangements, while hydrogen bonds create 3D networks. Thermal analysis (DSC/TGA) correlates packing efficiency with melting points. Synchrotron XRD can resolve weak interactions missed by lab sources .

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